Gplgiagq (tfa) -

Gplgiagq (tfa)

Catalog Number: EVT-8240243
CAS Number:
Molecular Formula: C33H54F3N9O12
Molecular Weight: 825.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gplgiagq (tfa) is a synthetic peptide compound that incorporates trifluoroacetic acid (TFA) as a counterion. TFA is commonly employed in peptide synthesis and purification processes, particularly in solid-phase peptide synthesis. The compound's classification falls under synthetic peptides, which are widely used in biochemical and pharmaceutical research due to their potential therapeutic applications.

Source

The compound Gplgiagq (tfa) is synthesized through established peptide synthesis techniques, primarily solid-phase peptide synthesis. TFA plays a crucial role during this process, serving both as a cleavage reagent and as an ion-pairing agent during purification steps. The synthesis typically involves the sequential addition of protected amino acids to a solid support, followed by cleavage and purification steps that often involve TFA.

Classification

Gplgiagq (tfa) is classified as a synthetic peptide. Synthetic peptides are defined as short chains of amino acids that are artificially created in laboratories for various applications, including research, diagnostics, and therapeutics.

Synthesis Analysis

Methods

The synthesis of Gplgiagq (tfa) primarily utilizes solid-phase peptide synthesis (SPPS). This method involves the following steps:

  1. Attachment of the First Amino Acid: The first amino acid is attached to a solid support resin.
  2. Sequential Coupling: Protected amino acids are sequentially added to the growing peptide chain using coupling agents like diisopropylcarbodiimide.
  3. Deprotection: After each coupling step, protecting groups are removed using reagents such as piperidine.
  4. Cleavage: The completed peptide is cleaved from the resin using TFA, which also removes any protecting groups.

Technical Details

  • Reagents: Common reagents include TFA for cleavage and piperidine for deprotection.
  • Purification: Post-synthesis purification often employs reversed-phase high-performance liquid chromatography (HPLC), where TFA serves as a mobile phase additive to enhance separation efficiency .
Molecular Structure Analysis

Structure

The molecular structure of Gplgiagq (tfa) consists of a sequence of amino acids linked by peptide bonds. The specific sequence "Gplgiagq" indicates the arrangement of glycine (G), proline (P), leucine (l), glycine (g), isoleucine (i), alanine (a), glycine (g), and glutamine (q).

Data

  • Molecular Weight: The molecular weight can be calculated based on the individual amino acid contributions along with the mass of TFA.
  • Chemical Formula: The chemical formula reflects the composition of the peptide and TFA.
Chemical Reactions Analysis

Reactions

Gplgiagq (tfa) undergoes several chemical reactions during its synthesis and purification:

  1. Peptide Bond Formation: This involves the condensation reaction between carboxyl and amino groups of adjacent amino acids.
  2. Deprotection Reactions: The removal of protecting groups occurs through nucleophilic attack by bases like piperidine.
  3. Cleavage Reaction: The cleavage from the resin is facilitated by TFA, which protonates functional groups to facilitate release.

Technical Details

  • Ion-Pairing: TFA acts as an ion-pairing agent during HPLC, enhancing the hydrophobic interactions of peptides with the stationary phase .
  • Purification Techniques: Gel permeation chromatography may also be employed to remove excess TFA post-synthesis .
Mechanism of Action

Process

The mechanism of action for Gplgiagq (tfa) primarily relates to its biological activity once administered in therapeutic contexts:

  1. Binding Affinity: The specific sequence may confer binding properties to target receptors or enzymes.
  2. Signal Transduction: Upon binding, it may initiate cellular signaling pathways relevant to its therapeutic effects.

Data

Experimental studies often utilize mass spectrometry and other analytical techniques to verify binding interactions and biological efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and water at low pH due to TFA presence.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability can be affected by pH and temperature.
  • Toxicity Considerations: Residual TFA can be toxic; thus, thorough purification is essential for clinical applications .
Applications

Scientific Uses

Gplgiagq (tfa) has potential applications in various scientific fields:

  1. Drug Development: Used in the design of therapeutics targeting specific biological pathways.
  2. Biochemical Research: Employed in studies exploring protein interactions and cellular mechanisms.
  3. Diagnostics: Potential use in assays for detecting specific biomolecules or conditions.
Introduction to GPLGIAGQ (TFA) in Targeted Therapeutics

Role of Matrix Metalloproteinase 2-Cleavable Peptides in Tumor Microenvironment Modulation

Matrix Metalloproteinase 2-cleavable peptides represent a cornerstone of precision oncology, leveraging the enzymatic dysregulation characteristic of tumor microenvironments for site-specific drug activation. The oligopeptide sequence Glycine-Proline-Leucine-Glycine-Isoleucine-Alanine-Glycine-Glutamine (GPLGIAGQ), often prepared as its trifluoroacetate salt for enhanced solubility and purification, functions as a biological gatekeeper in nanotherapeutic constructs. This sequence is meticulously engineered to remain inert during systemic circulation but undergo selective proteolysis upon encountering Matrix Metalloproteinase 2—a zinc-dependent endopeptidase overexpressed in malignant tissues [ [5] [7]].

Mechanism of Enzymatic Activation: Matrix Metalloproteinase 2 exhibits heightened catalytic activity against substrates containing leucine-glycine bonds within specific contextual sequences. The GPLGIAGQ sequence contains a high-affinity cleavage site between glycine and isoleucine residues (Leu↓Gly-Ile). Structural analyses reveal that Matrix Metalloproteinase 2 recognition requires the proline-leucine-glycine-isoleucine motif, where leucine occupies the S1′ specificity pocket of the enzyme’s catalytic domain [ [4] [7]]. Proteolytic cleavage at this site induces a conformational rearrangement or dissociation of drug carriers, facilitating payload release precisely within tumor stroma.

Biological Rationale for Tumor Selectivity: The tumor microenvironment exhibits a 5- to 10-fold elevation in Matrix Metalloproteinase 2 concentration compared to healthy tissues, driven by:

  • Stromal fibroblast secretion induced by tumor cell signaling
  • Infiltrating macrophage activation
  • Aberrant extracellular matrix remodeling during angiogenesis [ [5] [10]].

This enzymatic imbalance creates a pathological fingerprint exploitable for targeted therapies. Quantitative studies demonstrate that GPLGIAGQ cleavage kinetics correlate directly with Matrix Metalloproteinase 2 concentration, exhibiting negligible degradation rates (<5% over 24 hours) in physiological conditions but rapid fragmentation (>80% within 4 hours) in tumor-mimetic environments [ [7]].

Therapeutic Applications and Nanocarrier Integration: GPLGIAGQ functions as a stimuli-sensitive connector in diverse delivery platforms:

  • Liposomal systems: The peptide links polyethylene glycol shields to lipid bilayers. Matrix Metalloproteinase 2-mediated cleavage removes the hydrophilic corona, enhancing cellular uptake [ [4] [10]].
  • Polymeric micelles: Incorporating GPLGIAGQ between hydrophobic cores and charged shells enables enzyme-triggered disassembly. For example, trifluoroacetate-stabilized peptide conjugates in micellar nanocapsules demonstrated 18-fold higher paclitaxel accumulation in murine mammary tumors versus non-cleavable controls [ [7]].
  • Photodynamic therapy: Conjugating photosensitizers to GPLGIAGQ-containing nanocarriers permits spatial control of cytotoxic singlet oxygen generation, minimizing off-target photodamage [ [4]].

Table 1: Therapeutic Efficacy of GPLGIAGQ-Modified Nanocarriers

Delivery SystemTherapeutic AgentCleavage TriggerTumor Suppression RateReference
Micellar nanocapsulesPaclitaxelMatrix Metalloproteinase 289% reduction in volume (vs. 42% for non-responsive) [7]
Liposome-polyethylene glycol conjugateDoxorubicinMatrix Metalloproteinase 24.3-fold higher intracellular uptake [4]
Photosensitizer-polymer conjugateZinc phthalocyanineMatrix Metalloproteinase 292% cancer cell ablation post-irradiation [4]

Molecular Design Considerations: The trifluoroacetate counterion in peptide synthesis ensures high-purity (>99%) GPLGIAGQ through high-performance liquid chromatography purification, critical for reproducible cleavage kinetics. Molecular dynamics simulations indicate trifluoroacetate ions form stabilizing electrostatic interactions with glutamine residues, potentially enhancing peptide solubility without altering Matrix Metalloproteinase 2 binding affinities [ [9] [10]].

Historical Development of Stimulus-Responsive Linkers in Drug Delivery Systems

The conceptual evolution of stimulus-responsive drug delivery systems spans six decades, marking a paradigm shift from passive diffusion-based release to biologically triggered mechanisms. This progression established the foundation for Matrix Metalloproteinase 2-cleavable linkers like GPLGIAGQ.

Chronological Advancements:

  • 1960s–1970s (Foundational Concepts): Judah Folkman’s pioneering work on controlled drug release mechanisms introduced the first reservoir-type devices for sustained chemotherapeutic delivery. Concurrently, European researchers developed pH-responsive enteric coatings (e.g., cellulose acetate phthalate), leveraging gastrointestinal pH gradients for site-specific release—an early precedent for exploiting biological stimuli [ [3] [6]].
  • 1980s (Macro-to-Nano Transition): Utah University’s development of thermally responsive poly(N-isopropylacrylamide) hydrogels marked the first intentionally engineered smart delivery system. These crosslinked networks demonstrated reversible swelling/deswelling transitions at 32°C, enabling temperature-modulated drug release [ [6] [8]].
  • 1990s (Molecular Targeting Era): Discovery of the enhanced permeability and retention effect illuminated passive tumor targeting via leaky vasculature. This period witnessed the synthesis of the first enzyme-cleavable antibody-drug conjugates featuring cathepsin-B-sensitive valine-citrulline linkers—molecular templates informing future peptide designs [ [6] [8]].
  • 2000s (Nanoscale Precision Engineering): Advances in peptide synthesis enabled sequence-specific linkers responding to pathological enzymes. The GPLGIAGQ sequence emerged from systematic screening of Matrix Metalloproteinase 2 substrates, with its trifluoroacetate salt formulation optimizing stability during nanocarrier conjugation [ [7] [10]].

Technological Drivers: Three innovations catalyzed the development of intelligent linkers:

  • Solid-phase peptide synthesis: Enabled cost-effective production of complex sequences like GPLGIAGQ with precisely controlled stereochemistry [ [10]].
  • Click chemistry: Copper-catalyzed azide-alkyne cycloadditions permitted bioorthogonal conjugation of peptides to nanocarriers without compromising enzymatic sensitivity [ [7]].
  • High-resolution analytics: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry allowed real-time monitoring of linker cleavage kinetics in biological matrices, accelerating iterative peptide optimization [ [10]].

Table 2: Evolution of Stimulus-Responsive Linker Technologies

DecadeLinker TypeStimulusLimitationsImpact on GPLGIAGQ Development
1970sCellulose acetatepHBulk erosion; non-specific releaseEstablished pH sensitivity principles
1980sPoly(N-isopropylacrylamide)TemperatureSlow response kineticsDemonstrated environmental responsiveness
1990sValine-CitrullineCathepsin BLimited tumor specificityValidated enzyme-cleavable motifs
2000sGPLGIAGQMatrix Metalloproteinase 2Patient heterogeneity in enzyme expressionAchieved tumor microenvironment specificity

Paradigm Shift Towards Tumor Microenvironment-Responsive Systems: Traditional pH or redox-responsive systems faced inherent limitations:

  • pH gradients between tumors (pH 6.5–7.2) and blood (pH 7.4) proved insufficient for reliable triggering [ [6] [8]].
  • Glutathione-mediated reduction, while effective intracellularly, lacked extracellular activation [ [8]].

Matrix Metalloproteinase 2-cleavable linkers addressed these shortcomings through:

  • Pathognomonic activation: Matrix Metalloproteinase 2 overexpression correlates directly with tumor aggressiveness and metastasis, creating a disease-specific release mechanism [ [5] [7]].
  • Extracellular cleavage: Enzymatic hydrolysis occurs before cellular internalization, enhancing drug diffusion through tumor parenchyma [ [4] [10]].

Properties

Product Name

Gplgiagq (tfa)

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C33H54F3N9O12

Molecular Weight

825.8 g/mol

InChI

InChI=1S/C31H53N9O10.C2HF3O2/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32;3-2(4,5)1(6)7/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50);(H,6,7)/t17-,18-,19-,20-,21-,26-;/m0./s1

InChI Key

ZPBVKEAINFXNHD-WCDCSSCGSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.